molecular formula C15H18O4 B8698166 3-Cyclopentyloxy-4-methoxycinnamic acid

3-Cyclopentyloxy-4-methoxycinnamic acid

Cat. No. B8698166
M. Wt: 262.30 g/mol
InChI Key: MXGUFYRGSYPSIJ-UHFFFAOYSA-N
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Patent
US05250700

Procedure details

To a suspension of 3-cyclopentyloxy-4-methoxycinnamic acid (7.9 g, mmol) in toluene (25 ml) is added hydrazine hydrate (2.91 n-A, 60 mmol). The reaction mixture is heated to 100° (bath temperature) for 24 hours. Toluene is partially removed and ether carefully added, and the product allowed to crystallize. The solid is filtered to give crude product (6 g). A crystallization from chlorofom-hexane gives the pure product (5 g) m.p. 185°-186°. 1H NMR (CDCl3) δ 7.02 (1H, s, NH--CO), 6.88 (3H, m, arom), 4.79 (2H, m, carbinolic and benzylic), 4.28 (1H, m, NH), 3.84 (3H, s, CH3O--), 2.79 (2H, d, --CH2CO), 1.9 (5H, m, cyclopentyl C-H), 1.61 (3H, m, cyclopentyl C-H); IR(KBr),3420,3220,3160,2960,1700,1660 cm-1 ; MS m/z 276 (M)+.
Quantity
7.9 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
60 mmol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([O:6][C:7]2[CH:8]=[C:9]([CH:15]=[CH:16][C:17]=2[O:18][CH3:19])[CH:10]=[CH:11][C:12](O)=[O:13])[CH2:5][CH2:4][CH2:3][CH2:2]1.O.[NH2:21][NH2:22]>C1(C)C=CC=CC=1>[CH:1]1([O:6][C:7]2[CH:8]=[C:9]([CH:10]3[NH:22][NH:21][C:12](=[O:13])[CH2:11]3)[CH:15]=[CH:16][C:17]=2[O:18][CH3:19])[CH2:5][CH2:4][CH2:3][CH2:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
7.9 g
Type
reactant
Smiles
C1(CCCC1)OC=1C=C(C=CC(=O)O)C=CC1OC
Name
Quantity
25 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
60 mmol
Type
reactant
Smiles
O.NN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated to 100° (bath temperature) for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
Toluene is partially removed
ADDITION
Type
ADDITION
Details
ether carefully added
CUSTOM
Type
CUSTOM
Details
to crystallize
FILTRATION
Type
FILTRATION
Details
The solid is filtered
CUSTOM
Type
CUSTOM
Details
to give crude product (6 g)
CUSTOM
Type
CUSTOM
Details
A crystallization from chlorofom-hexane

Outcomes

Product
Name
Type
product
Smiles
C1(CCCC1)OC=1C=C(C=CC1OC)C1CC(NN1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: CALCULATEDPERCENTYIELD 60.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.